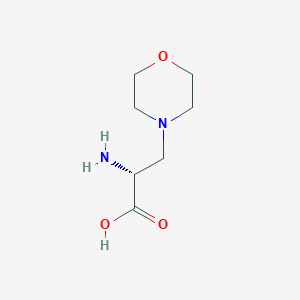
(R)-2-Amino-3-morpholinopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-氨基-3-吗啉代丙酸是一种有机化合物,属于氨基酸类。它的特点是在中心碳原子上连接着一个氨基、一个羧基和一个吗啉环。
准备方法
合成路线和反应条件: (R)-2-氨基-3-吗啉代丙酸的合成通常涉及吗啉与合适的先驱体(如 α-卤代酸或 α-酮酸)的反应。反应条件通常包括使用碱(如氢氧化钠)来促进亲核取代或加成反应。反应通常在水性或有机溶剂中于升高的温度下进行,以确保完全转化。
工业生产方法: 在工业环境中,(R)-2-氨基-3-吗啉代丙酸的生产可能涉及更多可扩展的方法,例如连续流动合成或使用生物催化剂。这些方法旨在提高最终产品的产率和纯度,同时最大限度地减少环境影响和生产成本。
化学反应分析
反应类型: (R)-2-氨基-3-吗啉代丙酸可以发生各种化学反应,包括:
氧化: 氨基可以被氧化形成相应的氧代衍生物。
还原: 羧基可以被还原形成醇衍生物。
取代: 吗啉环可以参与亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 亲核取代反应通常涉及卤代烷或酰氯等试剂。
主要生成产物:
氧化: 形成氧代衍生物。
还原: 形成醇衍生物。
取代: 形成取代的吗啉衍生物。
科学研究应用
(R)-2-氨基-3-吗啉代丙酸在科学研究中具有广泛的应用,包括:
化学: 它用作合成更复杂分子的构建块,以及不对称合成中的手性助剂。
生物学: 该化合物被研究其在酶抑制和作为配体用于受体结合研究中的潜在作用。
医学: 正在进行研究以探索其潜在的治疗应用,包括用作药物开发的先驱体。
工业: 它用于生产特种化学品,以及作为合成药物和农用化学品的中间体。
作用机制
(R)-2-氨基-3-吗啉代丙酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以作为抑制剂或激活剂,具体取决于靶标的性质和反应的背景。吗啉环和氨基酸部分在与靶位结合和调节其活性中起着至关重要的作用。
类似化合物:
(S)-2-氨基-3-吗啉代丙酸: 该化合物的对映异构体,可能表现出不同的生物活性。
2-氨基-3-吗啉代丙酸: 包含 (R) 和 (S) 对映异构体的消旋混合物。
其他含有吗啉环的氨基酸: 例如 2-氨基-3-吗啉代丁酸和 2-氨基-3-吗啉代戊酸。
独特性: (R)-2-氨基-3-吗啉代丙酸由于其特定的立体化学和吗啉环的存在而独一无二,这赋予了它独特的化学和生物学性质。它的对映异构体纯度和与分子靶标的特定相互作用使其成为研究和工业应用中的一种宝贵化合物。
相似化合物的比较
(S)-2-Amino-3-morpholinopropanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-3-morpholinopropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Other amino acids with morpholine rings: Compounds such as 2-Amino-3-morpholinobutanoic acid and 2-Amino-3-morpholinopentanoic acid.
Uniqueness: ®-2-Amino-3-morpholinopropanoic acid is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and industrial applications.
生物活性
(R)-2-Amino-3-morpholinopropanoic acid (also known as (R)-MMPA) is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article delves into the compound's biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
(R)-MMPA is characterized by its morpholine ring, which contributes to its unique pharmacological properties. The molecular formula is C7H15N2O2, and it presents a chiral center at the second carbon atom. The stereochemistry of this compound plays a crucial role in its interaction with biological systems.
The mechanism of action of (R)-MMPA primarily involves its role as an agonist at certain G protein-coupled receptors (GPCRs). Research has indicated that compounds similar to (R)-MMPA can modulate insulin secretion through their interaction with GPCRs, particularly GPR40, which is implicated in glucose-dependent insulin secretion pathways. This suggests potential applications in treating type II diabetes .
Biological Activities
- Neuroprotective Effects :
- Antioxidant Properties :
- Anticancer Potential :
Table 1: Summary of Biological Activities of (R)-MMPA and Analog Compounds
Research Findings
- Neuroprotective Mechanisms : A study highlighted that (R)-MMPA could protect neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes . This suggests a potential therapeutic role in conditions like Alzheimer's disease.
- GPR40 Activation : Research on GPR40 agonists revealed that compounds similar to (R)-MMPA stimulate insulin secretion in pancreatic beta-cells, indicating a promising avenue for diabetes treatment .
- Anticancer Studies : In vitro assays demonstrated that certain derivatives of (R)-MMPA reduced the viability of A549 lung cancer cells significantly while showing minimal effects on normal Vero cells, suggesting selective anticancer activity .
属性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1 |
InChI 键 |
XQBWWSOQRZVLPX-ZCFIWIBFSA-N |
手性 SMILES |
C1COCCN1C[C@H](C(=O)O)N |
规范 SMILES |
C1COCCN1CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















